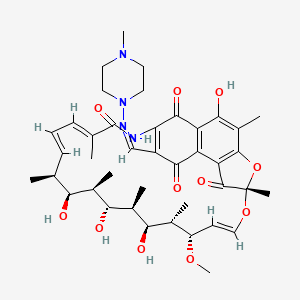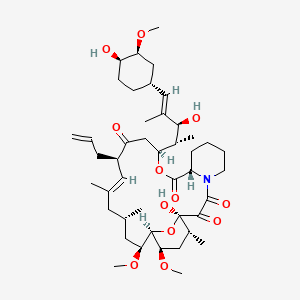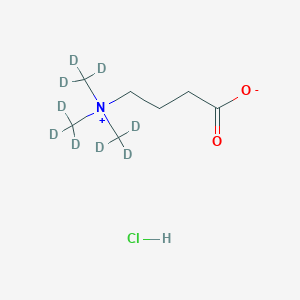
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
Overview
Description
Scientific Research Applications
Photoprotective Applications
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has been studied for its potential in photoprotective applications. A derivative of this compound, LQFM048, was designed using green chemistry approaches and demonstrated notable redox potential, indicating antioxidant properties. This compound, synthesized from (E)-ethyl 2-cyano-3-(4hydroxy-3-methoxyphenyl)acrylate, showed low degradation under sunlight exposure, making it a promising candidate for new sunscreen products (Vinhal et al., 2016).
Biological Activity
Several derivatives of this compound have been explored for their biological activities. Compounds with free phenolic hydroxyls, such as this acrylate derivative, have shown scavenging free-radical and antioxidant activity. Additionally, some derivatives have exhibited significant inhibition of cell growth in various tumor cell lines, highlighting their potential in cancer research (Obregón-Mendoza et al., 2018).
Corrosion Inhibition
This compound has been studied for its corrosion inhibition properties. A study focused on this compound isolated from Kaempferia galanga extract revealed its effectiveness in protecting iron in acidic solutions. The research involved both experimental and theoretical studies, including density functional theory (DFT), to understand the mechanism of corrosion inhibition (Hadisaputra et al., 2018).
Synthesis Applications
The compound has also been the focus of synthesis research. For instance, a one-pot synthesis method was developed for 2-Ethylhexyl-3-(4-hydroxy-3-methoxyphenyl)acrylate, a related compound. This study investigated the factors affecting the yield, such as the ratio of feed, the amount of catalyst, and reaction time, thereby contributing to the field of synthetic chemistry (Qing-you, 2010).
Properties
IUPAC Name |
ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCGKVKAPMGRX-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)



